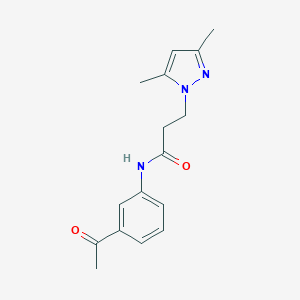

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Description

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 1014051-18-3) is a propanamide derivative featuring a 3,5-dimethylpyrazole moiety linked to a 3-acetylphenyl group. Its molecular formula is C₁₇H₂₁N₃O₂, with a molecular weight of 299.37 g/mol . The acetyl group at the phenyl position and the dimethylpyrazole ring contribute to its physicochemical profile, including moderate lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-11-9-12(2)19(18-11)8-7-16(21)17-15-6-4-5-14(10-15)13(3)20/h4-6,9-10H,7-8H2,1-3H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOCNWXLNHAGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (70–90°C). Potassium carbonate or sodium hydride serves as the base to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity. For example, a mixture of 3,5-dimethylpyrazole (40 mmol), 3-chloro-N-(3-acetylphenyl)propanamide (40 mmol), and sodium hydroxide (5 mmol) in DMF undergoes stirring at 80°C for 8–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 50% to 65%.

Optimization Strategies

-

Solvent Selection : DMF outperforms DMSO in this reaction due to its superior ability to stabilize the transition state, reducing side product formation.

-

Catalyst Addition : Introducing catalytic amounts of potassium iodide (10 mol%) enhances the reaction rate by participating in a halogen-exchange mechanism, converting the chloride leaving group to iodide.

-

Temperature Control : Maintaining temperatures below 90°C prevents decomposition of the acetylphenyl group, as evidenced by nuclear magnetic resonance (NMR) studies.

Condensation of Propanamide Derivatives with Pyrazole Carboxylic Acids

An alternative route involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid with 3-acetylaniline using coupling reagents. This method avoids halogenated intermediates, offering a greener synthetic pathway.

Stepwise Procedure

-

Activation of Carboxylic Acid : The propanoic acid derivative is activated with N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C for 1 hour.

-

Amide Bond Formation : 3-Acetylaniline (1.2 equiv) is added to the activated ester, and the reaction proceeds at room temperature for 24 hours. The mixture is filtered to remove dicyclohexylurea, and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Yield and Purity Considerations

This method achieves yields of 60–70%, with high purity (>95%) confirmed by high-performance liquid chromatography (HPLC). However, the requirement for moisture-free conditions and costly coupling reagents limits its scalability.

One-Pot Synthesis via Michael Addition

A streamlined one-pot approach combines 3,5-dimethylpyrazole, acrylamide, and 3-acetylphenylamine in a single reaction vessel. This method leverages the Michael addition of the pyrazole to acrylamide, followed by in situ amidation.

Experimental Protocol

A solution of 3,5-dimethylpyrazole (30 mmol), acrylamide (30 mmol), and 3-acetylphenylamine (30 mmol) in ethanol is refluxed for 48 hours. The crude product precipitates upon cooling and is recrystallized from ethanol to yield the target compound.

Advantages and Limitations

-

Advantages : Eliminates intermediate isolation steps, reducing solvent waste.

-

Limitations : Prolonged reaction times (48+ hours) and moderate yields (40–50%) make this method less efficient for large-scale production.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Reagents | Reaction Time (h) | Scalability |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 50–65 | 90–95 | 3,5-Dimethylpyrazole, DMF | 8–12 | High |

| Condensation | 60–70 | >95 | DCC, NHS, DCM | 24 | Moderate |

| One-Pot Synthesis | 40–50 | 85–90 | Ethanol | 48 | Low |

Key Findings :

-

Nucleophilic substitution balances yield and scalability, making it the preferred industrial method.

-

Condensation offers superior purity but requires expensive reagents.

-

The one-pot method, while environmentally favorable, suffers from impractical reaction times.

Purification and Characterization Techniques

Recrystallization

The crude product is commonly purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity. Optimal solvent ratios (e.g., ethanol/water 3:1) are determined empirically to maximize crystal yield.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.06 (d, 1H, J = 8 Hz, Ar–H), 7.88 (s, 1H, Ar–H), 3.77 (q, 2H, CH₂), 2.31 (s, 3H, CH₃), 1.82 (s, 3H, CH₃).

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the acetyl group can yield alcohols or other reduced forms.

Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic environments).

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Case Study : A study on novel pyrazole derivatives demonstrated their ability to reduce inflammation in animal models by decreasing edema and inflammatory markers, suggesting that N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide may share similar effects .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. The compound can target various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Inhibition at MIC 31.25 µg/mL | |

| Gram-negative Bacteria | Moderate inhibition observed |

This dual activity suggests that the compound could be developed into a broad-spectrum antimicrobial agent.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A recent investigation into pyrazole derivatives indicated that they could induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . This suggests a potential role for this compound in cancer therapy.

Synthesis and Development

The synthesis of this compound typically involves the reaction of 3-acetylphenyl hydrazine with appropriate acylating agents under controlled conditions to ensure high yields and purity .

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key Compounds for Comparison :

Structural Insights :

- Pyrazole Modifications : The 3,5-dimethylpyrazole core is conserved across analogs, but substituents like hydroxy (D475-2505) or sulfonamide (compound 18) alter electronic properties and solubility .

- Aromatic Substituents : The 3-acetylphenyl group in the target compound provides a ketone functionality, whereas fluorophenyl (958953-75-8) or sulfonamide phenyl (compound 18) groups introduce electron-withdrawing effects, impacting reactivity and binding interactions .

Physicochemical Properties

- Lipophilicity : The thiazole-containing D475-2505 exhibits higher logP (4.55) compared to the target compound, likely due to its larger aromatic system . Fluorophenyl analogs (e.g., 958953-75-8) may have lower logP due to polar fluorine .

- Hydrogen-Bonding: Sulfonamide (compound 18) and hydroxy-pyrazole (D475-2505) groups increase hydrogen-bond acceptor/donor counts, enhancing aqueous solubility .

Biological Activity

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known by its CAS number 895256-54-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C17H21N3O2

- Molecular Weight : 299.37 g/mol

- Structure : The compound features a pyrazole ring substituted with dimethyl groups and an acetylphenyl moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetylphenyl isocyanate with 3,5-dimethyl-1H-pyrazole under controlled conditions. This method allows for the formation of the desired amide bond effectively while ensuring high purity levels (≥95%) .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The mechanism of action appears to involve the inhibition of protein synthesis, leading to bactericidal effects .

Anti-Virulence Properties

In addition to its antimicrobial activity, this compound has shown promise as an anti-virulence agent. It inhibits the production of virulence factors in pathogenic bacteria, which could be crucial for developing new therapeutic strategies against infections that are resistant to traditional antibiotics .

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have suggested that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI assessed the antimicrobial efficacy of various derivatives of pyrazole compounds, including this compound. Results indicated significant activity against MRSA and other resistant strains, highlighting its potential as a lead compound for antibiotic development . -

Anticancer Activity Assessment :

Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a reduction in cell viability and increased apoptosis rates at concentrations above 50 μM, suggesting a dose-dependent response .

Q & A

Basic: What are the established synthetic routes for N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide?

Methodological Answer:

The compound is synthesized via Michael addition between acrylamide derivatives and substituted pyrazoles. For example, 3,5-dimethylpyrazole reacts with acrylamide intermediates under reflux conditions in polar solvents (e.g., ethanol or propan-2-ol) with acid catalysis (e.g., HCl or acetic acid). Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography . Key intermediates like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (L2) are structurally validated using NMR and IR spectroscopy .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

Optimization involves:

- Catalyst screening : Acidic conditions (e.g., conc. HCl vs. acetic acid) influence reaction kinetics and byproduct formation.

- Solvent selection : Propan-2-ol minimizes side reactions compared to ethanol due to its lower polarity .

- Temperature control : Reflux at 80–90°C balances reactivity and thermal stability of the pyrazole moiety.

- Purification protocols : Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves closely eluting impurities. Post-synthesis, HPLC-MS ensures >95% purity .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- NMR spectroscopy : - and -NMR identify substituent environments. For example, pyrazole CH groups resonate at δ 2.1–2.3 ppm, while acetylphenyl protons appear at δ 7.5–8.0 ppm .

- X-ray crystallography : Single-crystal diffraction (e.g., Rigaku R-AXIS RAPID diffractometer) confirms bond lengths (C–N: ~1.34 Å) and dihedral angles between aromatic systems. Orthorhombic symmetry (space group Fdd2) is typical for related pyrazolyl propanamides .

- IR spectroscopy : Amide C=O stretches (~1650 cm) and pyrazole ring vibrations (~1550 cm) validate functional groups .

Advanced: How to resolve discrepancies between computational and experimental structural data?

Methodological Answer:

Discrepancies often arise in bond angles or torsional conformations. Mitigation strategies include:

- Refinement software : Use SHELXL (for small-molecule crystallography) to reconcile experimental electron density maps with DFT-optimized geometries .

- Validation tools : Check for PLATON alerts (e.g., ADDSYM) to detect missed symmetry or overfitting .

- Dynamic corrections : Account for thermal motion via TLS parameterization in refinement .

Basic: What crystallographic data exists for structurally related pyrazolyl propanamides?

Methodological Answer:

The parent compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide crystallizes in orthorhombic Fdd2 with unit cell parameters:

- , and .

Similar compounds (e.g., N-phenyl derivatives) exhibit comparable packing motifs dominated by hydrogen-bonded amide dimers .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

- Target selection : Prioritize enzymes with pyrazole-binding pockets (e.g., cyclooxygenase-2) based on docking studies.

- In vitro assays : Use fluorescence-based inhibition assays (IC determination) or SPR for binding affinity .

- Metabolic stability : Evaluate hepatic microsome stability (e.g., rat liver microsomes) with LC-MS quantification .

- Data validation : Cross-validate bioactivity with structural analogs (e.g., 7c–7f propanamides) to establish SAR .

Basic: What are common impurities during synthesis, and how are they characterized?

Methodological Answer:

- Unreacted intermediates : Residual 3,5-dimethylpyrazole (detected via GC-MS).

- Hydrolysis byproducts : Free acetylphenyl amines (identified by -NMR δ 5.5–6.0 ppm NH signals) .

- Oxidation products : Sulfoxide derivatives (characterized by S=O stretches at ~1050 cm in IR) .

Advanced: How to computationally model the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with PyRx GUI to predict binding modes in protein active sites (e.g., PDB: 1CX2).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Free energy calculations : Apply MM-PBSA to estimate binding affinities, validating against experimental IC values .

Basic: What are the thermal stability and decomposition profiles of this compound?

Methodological Answer:

- TGA/DSC : Pyrolytic decomposition begins at ~200°C, with mass loss stages corresponding to acetylphenyl (200–300°C) and pyrazole (300–400°C) fragmentation.

- Melting point : Determined via capillary method (expected range: 134–178°C, based on analogs) .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity).

- Nanoparticle encapsulation : Employ PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation.

- Prodrug design : Introduce phosphate esters at the amide group for enhanced hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.